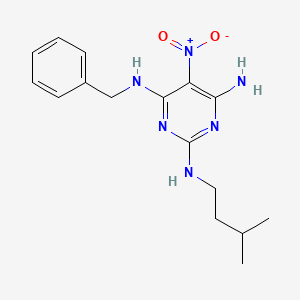
N~4~-benzyl-N~2~-(3-methylbutyl)-5-nitropyrimidine-2,4,6-triamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N4-BENZYL-N2-(3-METHYLBUTYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is a synthetic organic compound belonging to the pyrimidine family This compound is characterized by its unique structure, which includes a benzyl group, a 3-methylbutyl group, and a nitro group attached to a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N4-BENZYL-N2-(3-METHYLBUTYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the benzyl, 3-methylbutyl, and nitro groups. Common reagents used in these reactions include benzyl chloride, 3-methylbutylamine, and nitric acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often employ optimized conditions, such as continuous flow reactors and automated systems, to enhance efficiency and scalability. Safety measures and environmental considerations are also crucial in industrial production to minimize hazardous by-products and waste.
化学反応の分析
Types of Reactions
N4-BENZYL-N2-(3-METHYLBUTYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The benzyl and 3-methylbutyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
N4-BENZYL-N2-(3-METHYLBUTYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of N4-BENZYL-N2-(3-METHYLBUTYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are often studied using biochemical assays and molecular modeling techniques.
類似化合物との比較
Similar Compounds
Similar compounds to N4-BENZYL-N2-(3-METHYLBUTYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE include other pyrimidine derivatives with different substituents, such as:
- N4-BENZYL-N2-(2-METHYLPROPYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE
- N4-BENZYL-N2-(3-METHYLBUTYL)-5-AMINOPYRIMIDINE-2,4,6-TRIAMINE
Uniqueness
The uniqueness of N4-BENZYL-N2-(3-METHYLBUTYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
特性
分子式 |
C16H22N6O2 |
|---|---|
分子量 |
330.38 g/mol |
IUPAC名 |
4-N-benzyl-2-N-(3-methylbutyl)-5-nitropyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C16H22N6O2/c1-11(2)8-9-18-16-20-14(17)13(22(23)24)15(21-16)19-10-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H4,17,18,19,20,21) |
InChIキー |
DSTSJXCDDNZHOW-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCNC1=NC(=C(C(=N1)NCC2=CC=CC=C2)[N+](=O)[O-])N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(3aS,4S,6aR)-2-imino-5-oxidohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid](/img/structure/B12477970.png)
![2-methylpropyl 2-amino-1-(2-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12477976.png)
![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N,N-diphenylpropanamide](/img/structure/B12477978.png)
![1-{3-bromo-4-[(4-chlorobenzyl)oxy]phenyl}-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B12477979.png)
methanethione](/img/structure/B12477988.png)
![N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}pentanamide](/img/structure/B12477995.png)
![N-(4-acetylphenyl)-2-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}butanamide](/img/structure/B12478002.png)
![N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12478008.png)
![3-chloro-4-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethoxy}-N-(2-methoxyethyl)benzenesulfonamide](/img/structure/B12478010.png)
![N-[(E)-(5-chlorothiophen-2-yl)methylidene]-2-methoxy-5-nitroaniline](/img/structure/B12478015.png)
![2-{[(4-methylphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12478016.png)
![ethyl N-[1,1,1,3,3,3-hexafluoro-2-(4-fluorophenoxy)propan-2-yl]carbamate](/img/structure/B12478017.png)
![dimethyl 2-{[(5-methyl-1H-benzotriazol-1-yl)methyl]amino}-1,3-benzothiazole-5,6-dicarboxylate](/img/structure/B12478030.png)
![N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-2-methylbenzamide](/img/structure/B12478034.png)
